molecular formula C10H18Br2SSi2 B182459 2,5-Di(trimethylsilyl)-3,4-dibromothiophene CAS No. 175658-90-9

2,5-Di(trimethylsilyl)-3,4-dibromothiophene

Cat. No. B182459
M. Wt: 386.3 g/mol
InChI Key: QWUMEYRROFOWMV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Regiospecific Silylation

    Lithiation of 2,5-dibromothiophene, followed by silylation, yields compounds like 3,5-dibromo-2-trimethylsilylthiophene, which can undergo further chemical transformations (Lukevics et al., 2001).

  • Palladium-Catalyzed Cross-Coupling Reactions

    These reactions of tetrabromothiophene with arylboronic acids provide a regioselective approach to various dibromothiophenes, which are useful in the synthesis of symmetrical and unsymmetrical di- and tetra-arylthiophenes (Đặng Thanh Tùng et al., 2009).

  • Building Blocks for Unsymmetrically Disubstituted Thiophenes

    3,4-Bis(trimethylsilyl)thiophene serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes, demonstrating the utility of these compounds in organic synthesis (Ye & Wong, 1997).

  • Electrochemical Studies

    Studies have explored the electrochemical silylation of thiophenes, revealing the selective formation of compounds like 2,5-bis(trimethylsilyl)thiophene and 2,5-bis(trimethylsilyl)-3,4-dihalothiophenes, which are important for various applications (Deffieux et al., 1996).

  • Electropolymerization of Silythiophene Monomers

    Studies on the electropolymerization of silythiophene monomers, like 2,5-bis(trimethylsilyl)thiophene, have revealed their potential in forming polythiophene films with unique structural and optical properties (Sauvajol et al., 1994).

  • Functionalization and Polymerization

    The functionalization of 2,5-dibromothiophene derivatives for the preparation of various thiophene-based compounds, which can be further used in organic electronics, highlights the versatility of these compounds (Querner et al., 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(3,4-dibromo-5-trimethylsilylthiophen-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Br2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUMEYRROFOWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di(trimethylsilyl)-3,4-dibromothiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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